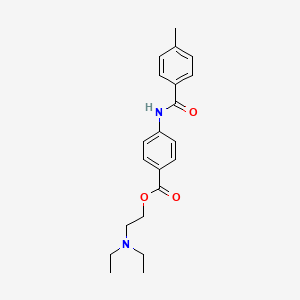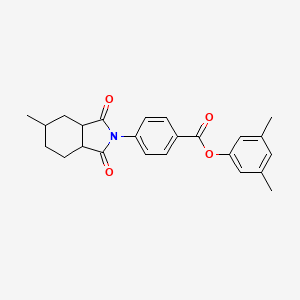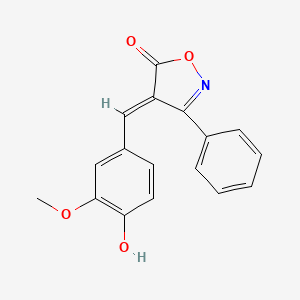
2-(Diethylamino)ethyl 4-(4-methylbenzamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 4-(4-methylbenzamido)benzoate is an organic compound with a molecular formula of C21H26N2O3. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a diethylamino group, an ethyl chain, and a benzamido group attached to a benzoate core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-(4-methylbenzamido)benzoate typically involves the reaction of 4-(4-methylbenzamido)benzoic acid with 2-(diethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include crystallization or distillation to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl 4-(4-methylbenzamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 4-(4-methylbenzamido)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl 4-(4-methylbenzamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Propriétés
Formule moléculaire |
C21H26N2O3 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 4-[(4-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H26N2O3/c1-4-23(5-2)14-15-26-21(25)18-10-12-19(13-11-18)22-20(24)17-8-6-16(3)7-9-17/h6-13H,4-5,14-15H2,1-3H3,(H,22,24) |
Clé InChI |
MVISHVPUQTWFAY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,4-dimethylphenyl)amino]-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol](/img/structure/B15029040.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B15029041.png)

![(2E)-1-(4-ethylphenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one](/img/structure/B15029044.png)
![2-[(4-Fluorophenoxy)methyl]-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B15029058.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B15029068.png)
![methyl {4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B15029069.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(furan-2-ylmethyl)amino]phenyl (3,4-dichlorophenoxy)acetate](/img/structure/B15029074.png)
![2-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B15029085.png)
![Ethyl 4-({[2-(2,4,6-trifluorophenyl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B15029092.png)

![(2Z)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]-2-phenylethanamide](/img/structure/B15029103.png)
![N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide](/img/structure/B15029112.png)
